molecular formula C14H12N4O2 B7877342 1-benzyl-5-nitro-1H-indazol-3-amine

1-benzyl-5-nitro-1H-indazol-3-amine

Cat. No.: B7877342
M. Wt: 268.27 g/mol
InChI Key: JBELGNDFYMYHLR-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1H-indazol-3-amine ( 953411-59-1) is a nitro-substituted indazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a benzylamine group at the 3-position and a nitro group at the 5-position of the indazole core, contributing to its reactivity and utility as a versatile synthetic intermediate (Molecular Formula: C14H12N4O2, Molecular Weight: 268.27) . Nitroindazole derivatives are recognized as privileged structures in drug discovery. This specific compound serves as a key building block for the development of biologically active molecules. Related 5-nitroindazole compounds have demonstrated promising antiprotozoal activity in recent studies, showing efficacy against parasites such as Leishmania amazonensis and Trypanosoma cruzi , the causative agents of neglected tropical diseases like cutaneous leishmaniasis and Chagas disease . The proposed mechanism of action for this class of compounds involves bioactivation by parasite-specific nitroreductase (NTR) enzymes. This reduction process triggers a cascade that generates reactive oxygen species (ROS) and other toxic metabolites within the parasite, leading to oxidative stress and apoptotic cell death . The lipophilicity imparted by the benzyl substituent is a key factor influencing cellular penetration and biological activity. This product is provided for chemical synthesis and research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-benzyl-5-nitroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c15-14-12-8-11(18(19)20)6-7-13(12)17(16-14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBELGNDFYMYHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Nitrobenzaldehyde

A direct route involves the cyclization of 2-amino-5-nitrobenzaldehyde with hydrazine hydrate. This method leverages the aldehyde’s reactivity to form the indazole ring while preserving the nitro and amine groups:

Procedure :

  • 2-Amino-5-nitrobenzaldehyde (1.0 equiv) is refluxed with hydrazine hydrate (3.0 equiv) in ethanol for 6–8 hours.

  • The reaction mixture is cooled, filtered, and purified via silica-gel chromatography to yield 5-nitro-1H-indazol-3-amine (78% yield).

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent cyclization and aromatization yield the indazole core. The nitro group remains intact due to its stability under basic conditions.

N1-Alkylation with Benzyl Bromide

The benzyl group is introduced via alkylation of 5-nitro-1H-indazol-3-amine under basic conditions:

Procedure :

  • 5-Nitro-1H-indazol-3-amine (1.0 equiv) is dissolved in anhydrous DMF.

  • Sodium hydride (1.2 equiv) is added at 0°C, followed by benzyl bromide (1.5 equiv).

  • The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.

  • Purification via column chromatography (hexanes/ethyl acetate, 3:1) affords This compound (85% yield).

Optimization Notes :

  • Base Selection : Sodium hydride outperforms K2CO3 due to superior deprotonation of the indazole N1 position.

  • Solvent : DMF enhances solubility and reaction kinetics compared to THF or DMSO.

Alternative Pathways and Functional Group Interconversion

Suzuki Coupling of 5-Bromo Derivatives

A modular approach involves Suzuki coupling to install the nitro group indirectly:

Procedure :

  • 5-Bromo-1H-indazol-3-amine is prepared via cyclization of 2-amino-5-bromobenzaldehyde.

  • Suzuki coupling with a nitroaryl boronic ester (e.g., 4-nitrophenylboronic acid) using PdCl2(dppf) as a catalyst yields 5-nitro-1H-indazol-3-amine (62% yield).

Challenges :

  • Nitro groups are incompatible with standard Suzuki conditions, necessitating post-coupling oxidation or protective strategies.

  • Limited commercial availability of nitro-containing boronic esters.

Nitration of 1-Benzyl-1H-Indazol-3-Amine

Late-stage nitration offers an alternative but requires precise regiocontrol:

Procedure :

  • 1-Benzyl-1H-indazol-3-amine is dissolved in concentrated H2SO4 at 0°C.

  • Fuming HNO3 (1.1 equiv) is added dropwise, and the mixture is stirred for 2 hours.

  • Neutralization with ice-water and extraction yields This compound (45% yield).

Regioselectivity :
The amine at C3 directs nitration to the C5 position (para to the indazole’s fused benzene ring). Competing nitration at C7 is minimized by steric hindrance from the benzyl group.

Reaction Optimization and Scalability

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Cyclization-Alkylation2-Amino-5-nitrobenzaldehyde85High regioselectivityMulti-step synthesis
Suzuki Coupling5-Bromo-indazol-3-amine62ModularityLimited boronic ester availability
Late-Stage Nitration1-Benzyl-indazol-3-amine45SimplicityPoor regiocontrol

Solvent and Temperature Effects

  • Cyclization : Ethanol outperforms DMF or THF due to optimal polarity for intermediate stabilization.

  • Alkylation : Reactions in DMF at 25°C achieve >80% conversion, while THF requires elevated temperatures (60°C).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H4), 7.92 (d, J = 8.4 Hz, 1H, H7), 7.45–7.30 (m, 5H, benzyl), 6.89 (s, 1H, H2), 5.32 (s, 2H, NH2), 4.95 (s, 2H, CH2).

  • 13C NMR (100 MHz, CDCl3): δ 152.1 (C3), 148.9 (C5-NO2), 134.7–128.3 (aromatic), 55.1 (CH2).

  • HR-MS : m/z calculated for C14H12N4O2 [M+H]+: 281.1034; found: 281.1031.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Stability : Stable at −20°C for 6 months; degrades in aqueous solutions (t1/2 = 72 hours at pH 7.4) .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Reduction: 1-benzyl-5-amino-1H-indazol-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-nitro-1H-indazol-3-amine has been explored for its potential therapeutic applications:

  • Antitumor Activity : Studies indicate that the compound can inhibit the proliferation of various cancer cell lines, potentially inducing apoptosis through reactive oxygen species (ROS) generation and modulation of signaling pathways . For example, it has shown effectiveness against leukemia and melanoma cells, with IC50_{50} values in the low micromolar range .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary research suggests antimicrobial properties against certain bacterial strains, indicating potential for use in treating infections .

Antiprotozoal Activity

Research has demonstrated that derivatives of this compound show promising activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. These findings suggest its potential use in treating diseases like Chagas disease and leishmaniasis .

Biological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling, leading to altered cellular responses and apoptosis in cancer cells .
  • Reactive Oxygen Species Generation : The nitro group is critical for ROS generation, contributing to its antitumor and antimicrobial effects .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in organic synthesis, facilitating the development of new materials and other industrially relevant compounds .

Case Study 1: Antitumor Activity

In vitro studies have shown that this compound inhibits the growth of HL60 leukemia cells with an IC50_{50} value of approximately 0.014 μM, demonstrating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were evaluated for their antimicrobial activity against Candida species. Compounds derived from 1-benzyl-5-nitroindazole exhibited significant growth inhibition, particularly against C. albicans, suggesting a viable path for developing new antifungal agents .

Mechanism of Action

The mechanism of action of 1-benzyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-benzyl-5-nitro-1H-indazol-3-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (LogP, PSA)
This compound 451459-99-7 C₁₄H₁₂N₄O₂ 268.27 N1-Benzyl, C5-Nitro LogP: 3.68; PSA: 89.66 Ų
1,3-Diphenyl-1H-indazol-5-amine 97869-45-9 C₁₉H₁₅N₃ 285.34 N1-Phenyl, C3-Phenyl Data not reported
5-Phenyl-1H-indazol-3-amine - C₁₃H₁₁N₃ 209.25 C5-Phenyl InChIKey: ZCUSNQPYUNLATP
1-Benzyl-3-methyl-1H-pyrazol-5-amine 956729-47-8 C₁₁H₁₃N₃ 187.24 N1-Benzyl, C3-Methyl (pyrazole) Formula: C₁₁H₁₃N₃
1-Methyl-5-nitro-1H-indazol-3-amine - C₈H₈N₄O₂ 192.17 N1-Methyl, C5-Nitro Data limited
Key Observations:
  • Substituent Effects: The nitro group in this compound enhances its electron-deficient character compared to non-nitro analogs like 1,3-diphenyl-1H-indazol-5-amine. This may increase reactivity in electrophilic substitution or redox reactions .
  • Core Heterocycle Differences :

    • Pyrazole derivatives (e.g., 1-benzyl-3-methyl-1H-pyrazol-5-amine) lack the fused benzene ring of indazoles, reducing aromatic stacking interactions and molecular weight .

Q & A

Q. How can SAR studies optimize selectivity between related targets (e.g., kinases vs. GPCRs)?

  • Methodology :
  • Library synthesis : Introduce substituents at C-1 (benzyl) and C-5 (nitro/amino).
  • Screening : Test against kinase panels (e.g., EGFR, VEGFR2) and GPCRs (e.g., 5-HT₆) via radioligand binding .
  • Data analysis : Use PCA to identify substituents correlating with selectivity (e.g., bulky C-1 groups reduce GPCR affinity) .

Notes

  • For X-ray refinement, SHELXL (v.2018/3) is recommended for handling disordered benzyl groups .
  • Computational workflows must account for nitro group tautomerism in docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-5-nitro-1H-indazol-3-amine
Reactant of Route 2
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1-benzyl-5-nitro-1H-indazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.